molecular formula C20H26O4 B10821321 Tetrahydrocannabivarinic Acid (CRM)

Tetrahydrocannabivarinic Acid (CRM)

Cat. No.: B10821321
M. Wt: 330.4 g/mol
InChI Key: IQSYWEWTWDEVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocannabivarinic Acid is a cannabinoid found in the Cannabis plant. It is a propyl analogue of tetrahydrocannabinol, differing by the length of its side chain. This compound is known for its potential therapeutic benefits, including neuroprotection, appetite suppression, and glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrocannabivarinic Acid can be synthesized through the biosynthesis pathway of cannabinoids. The process involves the synthesis of divarinic acid and olivetolic acid, which then react with geranyl pyrophosphate to form cannabigerovarinic acid. This compound is further converted into tetrahydrocannabivarinic acid through the action of specific synthase enzymes .

Industrial Production Methods: Industrial production of tetrahydrocannabivarinic acid typically involves the extraction from Cannabis plants, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocannabivarinic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized cannabinoids.

    Reduction: Reduced cannabinoids with modified functional groups.

    Decarboxylation: Tetrahydrocannabivarin.

Scientific Research Applications

Tetrahydrocannabivarinic Acid has several scientific research applications:

Mechanism of Action

Tetrahydrocannabivarinic Acid exerts its effects through interactions with cannabinoid receptors. It acts as an antagonist at cannabinoid receptor type 1 and a partial agonist at cannabinoid receptor type 2. Additionally, it interacts with other receptors such as GPR55 and 5-HT1A, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Uniqueness: Tetrahydrocannabivarinic Acid is unique due to its propyl side chain, which differentiates it from other cannabinoids like tetrahydrocannabinol and cannabidiolic acid. This structural difference contributes to its unique pharmacological profile and potential therapeutic benefits .

Properties

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYWEWTWDEVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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